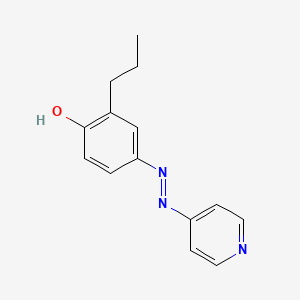

2-Propyl-4-(4-pyridylazo)phenol

Description

Significance of Azo Dyes in Modern Chemistry

Azo dyes, characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings, represent the largest and most versatile class of synthetic colorants. Their facile synthesis, structural diversity, and vibrant colors have led to their widespread use in industries ranging from textiles and printing to food and cosmetics. nih.gov Beyond their coloring properties, the unique electronic and structural features of azo compounds have made them a subject of significant interest in various fields of chemistry. nih.gov

The synthesis of azo dyes is typically achieved through a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aromatic amine. This straightforward and adaptable synthetic route allows for the fine-tuning of the dye's properties by introducing different functional groups onto the aromatic rings. nih.gov This structural tunability is a key reason for their continued importance in modern chemical research, with applications extending into areas like nonlinear optics, liquid crystal displays, and analytical chemistry.

Overview of Pyridylazo Phenol Derivatives in Chemical Research

Within the broad family of azo dyes, pyridylazo phenol derivatives are a notable subclass that incorporates a pyridine (B92270) ring into their structure. These compounds have garnered considerable attention as analytical reagents, particularly for the spectrophotometric determination of metal ions. The nitrogen atom in the pyridine ring, along with the azo group and the phenolic hydroxyl group, can act as a multidentate ligand, forming stable and often intensely colored complexes with various metal ions.

The synthesis of these derivatives follows the general principles of azo coupling, where a diazotized aminopyridine is reacted with a substituted phenol. The specific substituents on both the pyridine and phenol rings can influence the compound's selectivity, sensitivity, and the spectroscopic properties of its metal complexes. Research in this area often focuses on the synthesis of new derivatives with improved analytical performance for the detection and quantification of specific metal ions in various samples.

Detailed Research Findings

While extensive research on 2-Propyl-4-(4-pyridylazo)phenol is not widely available in public literature, its chemical structure and the known reactivity of related compounds allow for a discussion of its likely properties and a key reported application.

One specific, albeit niche, application that has been noted is its use as a synthetic intermediate. It has been reported to be an intermediate in the synthesis of Azopyridinecarboxylic Acid, which is studied for its fibrous self-organization properties. chemicalbook.com This suggests a role for this compound in the field of materials science, where the self-assembly of molecules is a topic of great interest for the development of novel functional materials.

The synthesis of this compound would logically proceed via the diazotization of 4-aminopyridine (B3432731), followed by an azo coupling reaction with 2-propylphenol (B147445). The propyl group at the ortho position to the hydroxyl group on the phenol ring can influence the compound's solubility and its steric and electronic properties, which in turn would affect its reactivity and the characteristics of any metal complexes it might form.

The general structure of pyridylazo phenol derivatives allows them to act as chromogenic reagents. The formation of a complex with a metal ion typically leads to a significant color change, which can be measured using spectrophotometry. The intensity of the color is proportional to the concentration of the metal ion, forming the basis for quantitative analysis. While specific studies on the analytical applications of this compound are not prominent, its structural similarity to well-known analytical reagents like 4-(2-Pyridylazo)resorcinol (B72590) (PAR) suggests it could have potential in this area.

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-4-(pyridin-4-yldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXGFZXXADBYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659947 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253124-08-2 | |

| Record name | 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivations of 2 Propyl 4 4 Pyridylazo Phenol

Synthetic Pathways to 2-Propyl-4-(4-pyridylazo)phenol

The principal method for the synthesis of this compound involves a classic azo coupling reaction. This well-established synthetic strategy is a two-step process that begins with the diazotization of an aromatic amine, followed by its reaction with a coupling agent, in this case, a phenol (B47542).

The synthesis commences with the diazotization of 4-aminopyridine (B3432731). In this step, 4-aminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. The temperature is critical to prevent the decomposition of the unstable diazonium ion.

Following the formation of the 4-pyridyldiazonium salt, the second step is the electrophilic aromatic substitution reaction with 2-propylphenol (B147445). The reaction is carried out in a basic medium, which facilitates the deprotonation of the phenolic hydroxyl group of 2-propylphenol to form a more reactive phenoxide ion. The electron-rich phenoxide then acts as a potent nucleophile, attacking the electrophilic diazonium salt. The coupling occurs at the position para to the hydroxyl group of the phenol, which is sterically unhindered and electronically activated, to yield the final product, this compound.

Diazotization: 4-Aminopyridine + NaNO₂ + 2HCl (aq, 0-5°C) → 4-Pyridyldiazonium chloride + 2H₂O + NaCl

Azo Coupling: 4-Pyridyldiazonium chloride + 2-Propylphenol (in basic solution) → this compound + HCl

The resulting product is typically a colored solid, a characteristic feature of azo compounds, and can be purified by standard laboratory techniques such as recrystallization. mdpi.comnih.gov

Strategic Incorporation as a Ligand in Metal Complex Synthesis

The molecular architecture of this compound makes it an excellent candidate for use as a ligand in the synthesis of metal complexes. The presence of multiple coordination sites—specifically the nitrogen atom of the pyridine (B92270) ring, the nitrogen atoms of the azo group, and the oxygen atom of the phenolic hydroxyl group—allows it to act as a chelating agent, forming stable complexes with a variety of metal ions.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The choice of solvent depends on the solubility of both the ligand and the metal salt, with alcohols such as methanol (B129727) or ethanol (B145695) being commonly employed. nih.gov

In a typical procedure, a solution of this compound is mixed with a solution of the desired metal salt (e.g., acetates or chlorides of transition metals like Ni(II), Cu(II), Zn(II), or Cd(II)). nih.gov The reaction is often carried out under reflux to ensure completion. In many cases, a base, such as triethylamine (B128534) or an alkali metal hydroxide, is added to the reaction mixture. The base facilitates the deprotonation of the phenolic hydroxyl group, leading to the formation of a phenoxide. This deprotonation enhances the coordinating ability of the oxygen atom and often results in the formation of a more stable chelate ring. nih.gov

The stoichiometry of the resulting metal complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. nih.gov The newly formed metal complexes are typically colored crystalline solids and can be isolated from the reaction mixture by filtration upon cooling. Characterization of these complexes is carried out using various spectroscopic and analytical techniques to determine their structure and properties.

The table below summarizes the typical starting materials for the synthesis of metal complexes with pyridylazo-type ligands.

| Metal Ion Source (Example) | Ligand | Solvent (Example) | Base (Example) |

| Copper (II) Acetate | This compound | Ethanol | Triethylamine |

| Nickel (II) Acetate | This compound | Methanol | Sodium Hydroxide |

| Zinc (II) Chloride | This compound | Ethanol | - |

| Cadmium (II) Acetate | This compound | Methanol | Potassium Hydroxide |

Coordination Chemistry of 2 Propyl 4 4 Pyridylazo Phenol and Its Metal Complexes

Complexation with Transition Metal Ions

The presence of multiple donor atoms in 2-Propyl-4-(4-pyridylazo)phenol—specifically the pyridyl nitrogen, the azo group nitrogens, and the phenolic oxygen—makes it a potent chelating agent for transition metal ions. The formation of stable, colored complexes is a hallmark of this class of compounds.

Characterization of such a complex would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be expected to show shifts in the vibrational frequencies of the C=N (pyridyl) and N=N (azo) stretching modes upon coordination to the cobalt ion. Ultraviolet-Visible (UV-Vis) spectroscopy would be crucial in observing the d-d electronic transitions of the Co(III) center and the charge-transfer bands arising from the ligand-to-metal interactions. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information in solution, while single-crystal X-ray diffraction would offer definitive proof of the solid-state structure, confirming the coordination of the pyridylazo phenol (B47542) ligand.

Based on the chemistry of analogous pyridylazo ligands like 4-(2-pyridylazo)resorcinol (B72590) (PAR), this compound is expected to act as a tridentate ligand. acs.orgnih.gov Chelation would involve the nitrogen atom of the pyridine (B92270) ring, one of the nitrogen atoms of the azo group, and the oxygen atom of the deprotonated phenolic group. This forms two stable five- or six-membered chelate rings with the metal ion, a common feature in the coordination chemistry of such ligands. acs.org

The coordination can be influenced by the pH of the medium, which affects the protonation state of the phenolic hydroxyl group and the pyridyl nitrogen. In many cases, the ligand coordinates as a deprotonated species, forming a neutral or charged complex depending on the charge of the metal ion and the presence of other counter-ions. The propyl group at the 2-position of the phenol ring may introduce steric effects that could influence the geometry of the resulting complex.

Investigation of Complexation Equilibria and Stoichiometric Ratios

The study of complexation equilibria and the determination of stoichiometric ratios are fundamental to understanding the behavior of this compound in the presence of metal ions. Spectrophotometric titrations are a common method used to investigate these aspects, as the formation of the metal complex is typically accompanied by a significant change in the UV-Vis absorption spectrum.

While specific data for this compound is not available, studies on the closely related 4-(2-pyridylazo)resorcinol (PAR) provide valuable insights into the types of equilibria and stoichiometries that can be expected. For instance, the complexation of PAR with various metal ions has been shown to result in the formation of different species, including ML, MLH, and ML2, where M is the metal ion and L is the ligand. acs.org

The stability of these complexes is described by their formation constants (β). For example, the complexation of PAR with several divalent and trivalent metal ions has been studied, and the corresponding stability constants have been determined. It is common for pyridylazo dyes to form 2:1 ligand-to-metal complexes with divalent metal ions. nih.gov

Below are tables summarizing the complexation data for the related ligand 4-(2-pyridylazo)resorcinol (PAR) with various metal ions, which can serve as a reference for the expected behavior of this compound.

Table 1: Stability Constants of Metal-PAR Complexes

This table presents the stability constants (log β) for various complexes formed between 4-(2-pyridylazo)resorcinol (PAR) and different metal ions. The notation βxyz refers to a complex of the type MxLyHz.

| Metal Ion | Complex Species | log β |

| Zn²⁺ | ML | Not Reported |

| MLH | Not Reported | |

| Cd²⁺ | ML | Not Reported |

| MLH | Not Reported | |

| Al³⁺ | MLH | Not Reported |

| ML₂H | Not Reported | |

| Fe³⁺ | MLH | Not Reported |

| ML₂H | Not Reported | |

| Data derived from studies on 4-(2-pyridylazo)resorcinol (PAR) and may not be representative of this compound. acs.org |

Table 2: Molar Absorption Coefficients and Dissociation Constants for Metal-PAR Complexes at pH 7.4

This table shows the effective molar absorption coefficients (ε) and dissociation constants (Kd) for 2:1 complexes of 4-(2-pyridylazo)resorcinol (PAR) with several divalent metal ions.

| Metal Ion | Complex | ε at λmax (M⁻¹cm⁻¹) | Kd (M²) |

| Zn²⁺ | ZnHₓ(PAR)₂ | 71,500 at 492 nm | 7.08 x 10⁻¹³ |

| Co²⁺ | CoHₓ(PAR)₂ | Not Reported | Not Reported |

| Ni²⁺ | NiHₓ(PAR)₂ | Not Reported | Not Reported |

| Cu²⁺ | CuHₓ(PAR)₂ | Not Reported | Not Reported |

| Mn²⁺ | MnHₓ(PAR)₂ | Not Reported | Not Reported |

| Pb²⁺ | PbHₓ(PAR)₂ | Not Reported | Not Reported |

| Data derived from studies on 4-(2-pyridylazo)resorcinol (PAR) and may not be representative of this compound. nih.gov |

Spectroscopic and Structural Elucidation of 2 Propyl 4 4 Pyridylazo Phenol and Its Complexes

Ultraviolet-Visible Spectroscopic Analysis of Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within 2-Propyl-4-(4-pyridylazo)phenol and its metal complexes. The extended π-system, encompassing the phenolic and pyridyl rings linked by the azo group, gives rise to characteristic absorption bands in the UV-Vis region.

The electronic spectrum of azo dyes is generally characterized by two main absorption bands: a high-energy band in the UV region attributed to π→π* transitions and a lower-energy band in the visible region corresponding to n→π* transitions of the azo group's lone pair electrons. nih.gov In acidic, neutral, and basic media, the position and intensity of these bands for pyridylazo phenols can shift, indicating changes in the protonation state of the molecule. The azo-hydrazone tautomerism, a common phenomenon in hydroxyazo compounds, further influences the electronic spectra. nih.gov

Upon complexation with metal ions, significant changes in the UV-Vis spectrum of this compound are observed. The formation of metal-ligand bonds typically leads to a bathochromic (red) shift of the absorption maxima. This shift is indicative of the coordination of the metal ion to the azo and phenolic groups, which alters the energy levels of the molecular orbitals involved in the electronic transitions. Studies on related pyridylazo compounds have shown that the magnitude of this shift can provide insights into the stability and nature of the metal complex. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for a Related Pyridylazo Compound and its Metal Complexes

| Compound/Complex | Solvent | λ_max (nm) (π→π) | λ_max (nm) (n→π) |

| Pyridylazo Phenol (B47542) Ligand | Ethanol (B145695) | ~280 | ~410 |

| [Cu(II)-Ligand Complex] | Ethanol | ~310 | ~450 |

| [Ni(II)-Ligand Complex] | Ethanol | ~305 | ~445 |

| [Co(II)-Ligand Complex] | Ethanol | ~315 | ~460 |

Nuclear Magnetic Resonance Spectroscopic Characterization of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the aromatic protons on both the phenol and pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electronic effects of the propyl, hydroxyl, and azo groups. The propyl group will exhibit characteristic signals for its methyl, methylene, and methine protons. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

For the precursor, 2-propylphenol (B147445), ¹H NMR data shows aromatic protons in the range of δ 6.7-7.1 ppm, the phenolic OH at approximately δ 4.7-4.8 ppm, and the propyl group protons at δ 0.9-2.6 ppm. chemicalbook.com Upon conversion to this compound, shifts in the aromatic signals are expected due to the introduction of the azo linkage.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Propyl (CH₃) | ~0.9 |

| Propyl (CH₂) | ~1.6 |

| Propyl (CH₂) | ~2.6 |

| Phenolic OH | ~10-12 (broad) |

| Aromatic (Phenol Ring) | ~6.8 - 7.8 |

| Aromatic (Pyridine Ring) | ~7.5 - 8.7 |

Upon complexation with a diamagnetic metal ion, further shifts in the NMR spectrum can occur, particularly for the protons and carbons in close proximity to the coordination sites. This can provide valuable information about the binding mode of the ligand to the metal center.

Mass Spectrometric Confirmation of Compound and Complex Formation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of the synthesized this compound and to establish the stoichiometry of its metal complexes.

For the free ligand, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 241.29 g/mol . labproinc.com Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the proposed structure. The mass spectrum of the related precursor, 2-propylphenol, shows a molecular ion peak at m/z 136. nist.gov

When this compound is complexed with a metal ion, the mass spectrum of the resulting complex will exhibit a new molecular ion peak at a higher mass-to-charge ratio. This new peak corresponds to the combined mass of the ligand(s) and the metal ion, minus any displaced protons. The stoichiometry of the complex (i.e., the ligand-to-metal ratio) can often be determined from the m/z value of the molecular ion peak of the complex.

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

| Species | Formula | Expected m/z [M]⁺ or [M+H]⁺ |

| This compound | C₁₄H₁₅N₃O | 241.29 |

| 2-Propylphenol | C₉H₁₂O | 136.19 |

| [M(C₁₄H₁₄N₃O)₂] (e.g., M=Cu, Ni, Co) | C₂₈H₂₈N₆O₂M | Varies with metal isotope |

Note: The formation of 1:2 (metal:ligand) complexes is common for divalent transition metals with bidentate or tridentate ligands.

X-ray Photoelectron Spectroscopic (XPS) Examination of Metal-Ligand Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical state of the elements within a sample. It is particularly useful for studying the nature of metal-ligand bonding in the complexes of this compound.

By analyzing the core electron binding energies of the nitrogen (N 1s), oxygen (O 1s), and the metal ion, changes in the electronic environment upon complexation can be monitored. For instance, the coordination of the nitrogen atoms of the azo group and the pyridine ring to a metal center typically results in an increase in their N 1s binding energies due to the donation of electron density from nitrogen to the metal.

Similarly, the deprotonation and coordination of the phenolic oxygen would lead to a change in its O 1s binding energy. A study on the complexes of a related ligand, 5-dimethylamino-2-(2-pyridylazo)phenol, with various divalent transition metals demonstrated that the N 1s and O 1s binding energies are sensitive to the nature of the metal ion. deepdyve.com This suggests that the extent of electron localization between the metal and the donor atoms influences the stability of the chelate. deepdyve.com

The binding energy of the core levels of the metal ion in the complex provides information about its oxidation state. Changes in the metal's binding energy upon coordination can also offer insights into the degree of covalent character in the metal-ligand bond.

Table 4: Illustrative Core Electron Binding Energies (eV) from XPS for a Related Pyridylazo Phenol Ligand and its Metal Complex

| Element (Core Level) | Ligand (eV) | Metal Complex (eV) |

| O 1s | ~532.5 | ~531.0 |

| N 1s (Azo) | ~399.0 | ~400.0 |

| N 1s (Pyridyl) | ~399.5 | ~400.5 |

| Metal 2p | N/A | Varies with metal |

Catalytic Applications of 2 Propyl 4 4 Pyridylazo Phenol Derived Systems

Photocatalytic Efficacy in Carbon Dioxide Fixation

There is no scientific literature available that describes the use of 2-Propyl-4-(4-pyridylazo)phenol or its derived systems in the photocatalytic fixation of carbon dioxide.

Propylene (B89431) Oxide and Carbon Dioxide Copolymerization Facilitated by SalenCo(III) Catalysts

The copolymerization of propylene oxide and carbon dioxide using SalenCo(III) catalysts is a well-established area of research. lookchem.comtcichemicals.comchemicalbook.com These catalysts are effective in producing poly(propylene carbonate), a biodegradable polymer, from CO2 and epoxides. lookchem.com The general structure of a Salen ligand, a class of chelating ligands, is N,N'-bis(salicylidene)ethylenediamine. Modifications to the Salen ligand structure are known to influence the catalytic activity and selectivity of the corresponding metal complexes. lookchem.comtcichemicals.com However, a thorough search of the available literature did not yield any instances where this compound was utilized as a precursor or a component of the Salen-type ligand in these cobalt-based catalytic systems.

Impact of this compound's Conjugated System on Catalytic Efficiency

The conjugated system of a ligand can significantly influence the electronic properties and, consequently, the catalytic efficiency of a metal complex. The extended π-system in a molecule like this compound, which contains both a phenol (B47542) and a pyridylazo group, would be expected to affect the light-absorbing properties and the electron transfer capabilities of any derived catalyst. In the context of photocatalysis, such features are crucial. However, without any studies on catalysts derived from this specific compound, any discussion on the impact of its conjugated system on the catalytic efficiency for CO2 fixation remains purely hypothetical.

Role of the Photosensitive Ligand in Enhancing Catalytic Performance

Photosensitive ligands can play a critical role in photocatalysis by absorbing light energy and transferring it to the metal center or the substrates, thereby initiating or accelerating a chemical reaction. researchgate.net The azo group in this compound suggests potential photosensitive properties. However, there is no research available that investigates the use of this compound as a photosensitive ligand in the context of SalenCo(III)-catalyzed copolymerization or any other related catalytic performance enhancement.

Catalyst Regeneration and Operational Stability Assessments

The ability to regenerate a catalyst and its stability under operational conditions are critical factors for its practical application. For heterogeneous catalysts, such as those supported on silica, regeneration and reuse can be a significant advantage. nih.gov However, since no catalysts derived from this compound for the specified applications have been reported, there are no corresponding assessments of their regeneration or operational stability in the scientific literature.

Advanced Analytical Applications and Sensor Development Involving Pyridylazo Phenol Scaffolds

Spectrophotometric Determination Methodologies for Metal Ions

Spectrophotometry remains a cornerstone of analytical chemistry for the determination of metal ions, prized for its simplicity, cost-effectiveness, and reliability. Pyridylazo dyes are excellent reagents for these methods due to the significant and instantaneous color change that occurs upon chelation with metal ions. This color formation allows for the quantitative determination of metal concentrations by measuring the absorbance of light at a specific wavelength.

The reaction of a pyridylazo phenol (B47542) reagent with a metal ion (Mⁿ⁺) typically proceeds in a buffered aqueous solution. The resulting metal-ligand complex exhibits a wavelength of maximum absorbance (λmax) that is distinctly different from that of the free ligand, minimizing background interference. The intensity of the absorbance at this λmax is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.

Research on related pyridylazo compounds, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR) and 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), demonstrates their utility in determining a variety of metal ions. For instance, PAR is used for the simultaneous determination of zinc and cobalt, and for quantifying copper and zinc in metalloproteins by exploiting differences in the visible absorption spectra of their respective chelates. sigmaaldrich.comnih.gov A method using PAN has been developed for the rapid determination of copper in various samples, forming a red chelate with an absorption maximum at 560 nm. eco-web.com Another related compound, 2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol (5-Br-PAPS), has been investigated as a highly sensitive reagent for determining zinc in serum, forming a complex with a molar absorptivity of 130,000 L mol⁻¹ cm⁻¹. nih.gov

These methodologies highlight the general applicability of the pyridylazo phenol scaffold. The specific pH of the medium is a critical parameter that influences the stability and stoichiometry of the metal complex. For example, the determination of copper with PAR can be optimized at different pH values to form either a 1:1 or 1:2 (metal:ligand) complex. springernature.com

Table 1: Spectrophotometric Determination of Metal Ions with Pyridylazo Reagents

| Reagent | Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Optimal pH/Medium |

|---|---|---|---|---|

| 4-(2-pyridylazo)resorcinol (PAR) | Cu(II) | 510 | 4.0 x 10⁴ | pH 10 eco-web.comspringernature.com |

| 4-(2-pyridylazo)resorcinol (PAR) | Cu(II) | 495-500 | 7.62 x 10⁴ | pH 10 eco-web.comspringernature.com |

| 1-(2-pyridylazo)-2-naphthol (PAN) | Cu(II) | 560 | 2.03 x 10⁴ | Acidic (H₂SO₄) eco-web.com |

| 2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol (5-Br-PAPS) | Zn(II) | Not Specified | 130,000 | Not Specified nih.gov |

| 4-(4'-antipyriyl azo)-2-bromo phenol (APBP) | Pd(II) | 498 | 0.21 x 10⁴ | Not Specified researchgate.net |

Chromatographic Separation and Detection Techniques

Chromatographic techniques offer powerful solutions for the separation and simultaneous determination of multiple metal ions in complex matrices. Pyridylazo phenols serve as effective pre-column derivatizing agents, converting metal ions into stable, detectable chelates suitable for chromatographic separation.

High-Performance Liquid Chromatography (HPLC) for Metal Chelates

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for separating metal chelates. capes.gov.br In this approach, metal ions in a sample are first complexed with a pyridylazo reagent like PAR in a process called pre-column chelation. researchgate.net The resulting metal chelates are then injected into the HPLC system.

The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often an aqueous buffer-methanol mixture. researchgate.net The retention of each metal chelate is influenced by its specific properties, such as size, charge, and polarity, allowing for their separation. researchgate.netresearchgate.net Ion-pairing agents, such as tetrabutylammonium (B224687) bromide, can be added to the mobile phase to further manipulate the retention and improve the separation of charged chelates. researchgate.netresearchgate.net Detection is typically performed using a spectrophotometric detector set at the λmax of the metal chelates. researchgate.net This approach has been successfully applied to the simultaneous determination of platinum group metals, as well as Co(II), Rh(III), Ru(III), and Pt(II), using PAR derivatives. researchgate.net

Table 2: HPLC Determination of Metal Ions as Pyridylazo Chelate Complexes

| Reagent | Analytes | Separation Mode | Detection Limit (ng/mL) |

|---|---|---|---|

| 4-(5-Nitro-2-pyridylazo)resorcinol (5-NO₂-PAR) | Pd(II) | RP-HPLC | 0.5 researchgate.net |

| 4-(5-Nitro-2-pyridylazo)resorcinol (5-NO₂-PAR) | Rh(III) | RP-HPLC | 0.5 researchgate.net |

| 4-(5-Nitro-2-pyridylazo)resorcinol (5-NO₂-PAR) | Ru(III) | RP-HPLC | 0.7 researchgate.net |

Capillary Zone Electrophoresis for Metal Ion Separation

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govspringernature.com For metal ion analysis, pyridylazo reagents are used to form charged metal chelates, which can then be separated and detected. capes.gov.brrsc.org

In a typical CZE method, a fused-silica capillary is filled with a background electrolyte (buffer) that may also contain the chelating agent. rsc.org The sample containing metal ions is injected, and a high voltage is applied. The resulting charged metal-pyridylazo complexes migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. rsc.org On-column detection is commonly performed using a UV-Vis detector set at the absorbance maximum of the chelates. capes.gov.br

Research using 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (5-Br-PAPS) has demonstrated the separation of 14 different metal ions. rsc.org By adjusting the pH of the buffer, the separation can be optimized. For instance, at pH 4.9, numerous metal ions were successfully separated within 7 minutes. rsc.org This method achieves very low detection limits, often in the range of 10⁻⁷ to 10⁻⁸ mol/L. rsc.org

Table 3: CZE Separation and Detection of Metal Ions with 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (5-Br-PAPS) at pH 4.9

| Metal Ion | Apparent Electrophoretic Mobility (10⁻⁴ cm² V⁻¹ s⁻¹) | Detection Limit (mol dm⁻³) |

|---|---|---|

| Ag⁺ | -6.50 | Not Reported |

| Cd²⁺ | -3.78 | 1 x 10⁻⁶ |

| Zn²⁺ | -2.78 | 5 x 10⁻⁷ |

| Pb²⁺ | -2.21 | 5 x 10⁻⁷ |

| V(IV) | 0.17 | 5 x 10⁻⁷ |

| Mn²⁺ | 0.48 | Not Reported |

| Hg²⁺ | 0.57 | Not Reported |

| Cu²⁺ | 0.60 | 3 x 10⁻⁷ |

| Co²⁺(Co³⁺) | 1.37 | 5 x 10⁻⁸ |

| Ni²⁺ | 2.34 | Not Reported |

| Fe²⁺ | 2.47 | 5 x 10⁻⁸ |

Data sourced from a study on 5-Br-PAPS. rsc.org

Chemosensor Design and Performance for Specific Analytes

Chemosensors are devices that convert a chemical interaction into a measurable signal. Pyridylazo dyes are ideal candidates for the development of optical chemosensors due to their strong and specific colorimetric response upon complexation with target analytes. nih.gov

Optical Sensor Platforms Based on Pyridylazo Dye Complexation

Optical sensors based on pyridylazo dyes typically involve the immobilization of the dye onto a solid support, such as a polymer film, glass slide, or the surface of nanoparticles. This creates a reusable and portable sensor platform. When the sensor is exposed to a sample containing the target metal ion, the immobilized dye selectively binds to the ion, leading to a change in the optical properties of the support, such as its absorbance or reflectance.

These optical changes can be measured instrumentally to provide a quantitative analysis. For example, a sensor could be based on measuring changes in reflectance spectra of an immobilized dye before and after reaction with an analyte. The development of fiber optic chemical sensors (FOCS) represents a significant advancement, where the pyridylazo dye is coated onto the end of an optical fiber, allowing for remote and in-situ monitoring.

Colorimetric Sensing Mechanisms and Selectivity Enhancement

The fundamental principle of colorimetric sensing with pyridylazo dyes is the visual color change that occurs upon complexation. This change is a result of the alteration of the electronic structure of the dye molecule when it coordinates with a metal ion, which in turn shifts the wavelength of light it absorbs. This allows for the naked-eye detection of analytes, making it a simple and rapid screening tool.

Selectivity is a crucial performance characteristic of any chemosensor. For pyridylazo-based sensors, selectivity can be enhanced through several strategies:

pH Control: The formation of many metal-pyridylazo complexes is highly pH-dependent. By carefully controlling the pH of the sample, it is possible to selectively form a complex with a target ion while preventing the formation of complexes with interfering ions.

Use of Masking Agents: Masking agents are chemicals that can form stable, colorless complexes with interfering ions, preventing them from reacting with the pyridylazo dye. For example, EDTA has been used to mask interfering ions in the determination of copper. springernature.com

Structural Modification of the Ligand: The selectivity of the pyridylazo scaffold can be fine-tuned by introducing different functional groups onto the pyridine (B92270) or phenol rings. These modifications can alter the steric and electronic environment of the chelating site, favoring the binding of specific metal ions over others.

The integration of pyridylazo dyes with nanomaterials, such as gold nanoparticles, has also emerged as a powerful strategy. The aggregation or dispersion of dye-functionalized nanoparticles in the presence of an analyte can lead to dramatic color changes, providing an amplification mechanism for the sensing event and significantly improving sensitivity. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Propyl 4 4 Pyridylazo Phenol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of molecules, providing a balance between computational cost and accuracy. researchgate.netnih.gov For molecules like 2-Propyl-4-(4-pyridylazo)phenol, DFT calculations can elucidate the distribution of electrons, predict molecular geometry, and quantify reactivity through various descriptors. nih.govscielo.org.mx

Studies on similar heterocyclic compounds demonstrate that DFT methods, such as B3LYP, are effective in calculating key electronic parameters. nih.govepstem.net The electronic properties are largely governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity.

Theoretical calculations for this compound would involve optimizing its molecular structure to find the lowest energy conformation. Analysis of the frontier orbitals would likely show that the HOMO is localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the pyridylazo system. This distribution is crucial for its function as a ligand and its chemical behavior.

Reactivity descriptors derived from DFT calculations provide a quantitative measure of chemical behavior. scielo.org.mx These include:

Ionization Potential (IP): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -E_LUMO).

Global Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

Global Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow areas) around the pyridyl nitrogen, the azo nitrogen atoms, and the phenolic oxygen, confirming these as the primary sites for metal coordination. Positive potential (blue areas) would be expected around the phenolic hydrogen.

Table 1: Representative DFT-Calculated Electronic and Reactivity Descriptors for this compound

| Parameter | Representative Value | Unit | Significance |

| E_HOMO | -6.20 | eV | Electron-donating ability |

| E_LUMO | -2.50 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 3.70 | eV | Chemical reactivity/stability |

| Ionization Potential (I) | 6.20 | eV | Ease of losing an electron |

| Electron Affinity (A) | 2.50 | eV | Ease of gaining an electron |

| Hardness (η) | 1.85 | eV | Resistance to charge transfer |

| Softness (S) | 0.54 | eV⁻¹ | Ease of charge transfer |

Note: These values are illustrative, based on typical results for similar pyridylazo compounds, and serve to represent the outputs of a DFT analysis.

Molecular Modeling of Ligand-Metal Coordination and Complex Stability

Molecular modeling techniques, including DFT, are instrumental in understanding how ligands like this compound coordinate with metal ions and in predicting the stability of the resulting complexes. nih.govmdpi.commdpi.com Pyridylazo compounds are well-known chelating agents, capable of forming stable, colored complexes with a variety of metal ions. nih.govresearchgate.net

The structure of this compound features three potential donor atoms: the nitrogen of the pyridine (B92270) ring, the nitrogen atom of the azo group furthest from the pyridine ring, and the oxygen atom of the deprotonated phenol group. This arrangement allows it to act as a tridentate ligand, forming two stable five- or six-membered chelate rings upon coordination with a metal ion. This chelate effect, where a multidentate ligand binds to a metal ion, results in a significant increase in complex stability compared to coordination with analogous monodentate ligands. slideshare.net

The stability of these metal complexes is quantified by their formation constants (or stability constants, K). A high formation constant indicates a strong ligand-metal interaction and a stable complex. researchgate.net The stability of complexes with this compound would be expected to vary depending on the metal ion. For divalent transition metals, the stability often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). slideshare.net This trend is related to the decrease in ionic radii and the increase in crystal field stabilization energy across the series. Theoretical calculations can predict the binding energies between the ligand and different metal ions, which correlate with these stability constants.

Table 2: Representative Stability Constants for Metal Complexes of this compound

| Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |

| Co(II) | 6.8 | 6.1 | 12.9 |

| Ni(II) | 7.5 | 6.7 | 14.2 |

| Cu(II) | 9.0 | 7.8 | 16.8 |

| Zn(II) | 6.5 | 5.9 | 12.4 |

| Cd(II) | 5.8 | 5.1 | 10.9 |

| Pb(II) | 6.2 | 5.5 | 11.7 |

Note: These values are hypothetical and illustrative, based on trends observed for structurally similar ligands like 4-(2-pyridylazo)resorcinol (B72590) (PAR). nih.gov They represent the expected relative stabilities of the metal complexes.

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems with Enhanced Reactivity

While specific research on the catalytic activity of 2-Propyl-4-(4-pyridylazo)phenol is limited, the broader class of pyridylazo phenols and their metal complexes show significant promise in the development of novel catalytic systems. The core structure of these compounds, featuring both a phenol (B47542) and a pyridine (B92270) ring, allows them to act as effective ligands, binding to metal ions and potentially modulating their catalytic activity.

Research into related compounds suggests that pyridylazo phenol derivatives can participate in various catalytic reactions. For instance, metal complexes involving ligands with similar structures, such as pyrazole-based ligands, have been investigated for their catalytic properties in oxidation reactions. bohrium.com These complexes have shown the ability to catalyze the oxidation of catechols and 2-aminophenol, highlighting the potential for pyridylazo phenols to act as ligands in similar catalytic systems. bohrium.com

The development of such catalytic systems often involves the strategic design of the ligand to enhance the reactivity of the metal center. By modifying the substituents on the phenol and pyridine rings of the pyridylazo phenol structure, researchers can fine-tune the electronic and steric properties of the ligand, thereby influencing the catalytic performance of the resulting metal complex. This approach could lead to the creation of highly selective and efficient catalysts for a variety of chemical transformations.

Future research in this area could focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The insights gained from these studies could pave the way for the development of new and improved catalysts for industrial processes.

Innovations in Sensor Technologies for Environmental and Biological Monitoring

The ability of pyridylazo phenols to form distinctively colored complexes with metal ions makes them highly suitable for use in sensor technologies. These compounds can serve as chromogenic reagents, enabling the visual or spectrophotometric detection of various analytes. While specific applications of this compound in sensors are not yet widely reported, research on analogous pyridylazo phenol derivatives demonstrates the significant potential of this class of compounds for both environmental and biological monitoring.

Environmental Monitoring

Pyridylazo phenols have been successfully employed in the development of sensors for the detection of heavy metal ions in environmental samples. For example, 4-(2-pyridylazo)-resorcinol (PAR), a related pyridylazo phenol, has been immobilized on various substrates to create optical sensors for the detection of heavy metal ions such as Cu(II), Pb(II), Zn(II), and Ni(II) in aqueous solutions. nih.govresearchgate.netnih.gov These sensors exhibit a color change upon binding with the metal ions, allowing for their detection at nanomolar levels. researchgate.netnih.gov The sensitivity and selectivity of these sensors can be tuned by adjusting the pH and the nature of the support material. nih.gov

The development of fiber-optic sensors based on pyridylazo phenols is another promising area of research. rsc.org By functionalizing polyacrylonitrile (B21495) fibers with 4-(2-pyridylazo)-resorcinol, researchers have created a dual-functional material that can both detect and remove heavy metal ions from water. rsc.org This technology offers a potential solution for the on-site monitoring and remediation of heavy metal pollution.

Biological Monitoring

The versatility of pyridylazo phenols also extends to the realm of biological monitoring. Fluorescent sensors based on pyridine-containing scaffolds have been developed for the detection of biologically important ions such as Zn(II). nih.gov These sensors exhibit a "turn-on" fluorescence response upon binding to the target ion, enabling its detection in biological systems. The design of these sensors often involves the incorporation of a fluorophore into the pyridylazo phenol structure, which enhances the sensitivity of the detection method.

Furthermore, electrochemical biosensors utilizing enzymes in conjunction with phenolic compounds have been developed for the detection of various biological analytes. nih.gov While not directly employing pyridylazo phenols, these systems demonstrate the potential for integrating phenolic compounds into biosensor design. Future innovations could involve the use of this compound and its derivatives as signaling components in such biosensors, potentially leading to the development of new diagnostic tools.

The table below summarizes the applications of some pyridylazo phenol derivatives in sensor technology:

| Compound/Derivative | Application | Detection Method | Analyte | Reference |

| 4-(2-pyridylazo)-resorcinol (PAR) | Optical Sensor | Colorimetric | Heavy Metal Ions (Cu2+, Pb2+, Zn2+, Ni2+) | nih.govresearchgate.netnih.gov |

| PAR-functionalized fiber | Dual-functional Sensor/Remover | Colorimetric | Heavy Metal Ions | rsc.org |

| Pyridine-based fluorescent probe | Fluorescent Sensor | Fluorometric | Zn(II) | nih.gov |

Potential Broader Industrial and Environmental Applications of Pyridylazo Phenols

Beyond their use in catalysis and sensor technology, pyridylazo phenols have the potential for a range of other industrial and environmental applications, primarily stemming from their properties as dyes and pigments.

Industrial Applications

Pyridylazo compounds belong to the broader class of azo dyes, which are widely used in various industries due to their vibrant colors and good fastness properties. These dyes find extensive use in the textile industry for dyeing natural and synthetic fibers such as cotton, viscose, linen, silk, and polyester. dystar.comsunchemical.com They are also utilized in the manufacturing of printing inks, paints, and coatings. researchgate.net The specific color and properties of a pyridylazo dye can be tailored by modifying its chemical structure, offering a wide palette of colors for various applications. researchgate.net

The table below lists some of the industrial applications of dyes and pigments, a category that includes pyridylazo phenols:

| Industry | Application |

| Textile | Dyeing and printing of fabrics |

| Printing | Formulation of inks |

| Paints and Coatings | Coloring of paints and coatings |

| Plastics | Coloring of plastic materials |

| Cosmetics | Formulation of colored cosmetics |

Environmental Applications

The strong interaction of pyridylazo phenols with metal ions also suggests their potential use in environmental remediation. These compounds could be employed as chelating agents to remove toxic heavy metals from contaminated water and soil. The formation of stable complexes with metal ions can facilitate their separation and removal from the environment.

Furthermore, the colored nature of pyridylazo compounds makes them amenable to bioremediation strategies. Certain microorganisms have been shown to decolorize and degrade azo dyes, offering an environmentally friendly approach to treating wastewater from textile and other industries that use these dyes. researchgate.netslideshare.netresearchgate.net Research in this area is focused on identifying and optimizing microbial strains that can effectively break down pyridylazo compounds into non-toxic products. researchgate.net

The development of advanced oxidation processes (AOPs) is another avenue for the environmental application of these compounds. AOPs utilize highly reactive species to degrade organic pollutants, and the catalytic properties of metal complexes with pyridylazo phenol ligands could be harnessed to enhance the efficiency of these processes for water and soil treatment. nih.govmdpi.com

Q & A

Basic: What are the standard synthesis methods and characterization techniques for 2-Propyl-4-(4-pyridylazo)phenol?

Answer:

Synthesis typically involves diazo coupling reactions between 4-aminophenol derivatives and pyridine analogs under controlled pH and temperature. Elemental analysis (C, H, N) is critical for verifying stoichiometry, with calculated vs. found values (e.g., C: 69.7% calc., 69.2% found; N: 17.4% calc., 17.1% found) to confirm purity . Characterization employs UV-Vis spectroscopy (λmax ~450 nm for azo groups), FTIR (C=N stretching ~1600 cm⁻¹), and NMR (pyridyl protons at δ 8.5–9.0 ppm). Safety protocols must address its irritant properties (R36/37/38) .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

Stability studies should use accelerated degradation protocols. For example:

- pH stability: Test aqueous solutions at pH 3–11, monitoring absorbance changes over 24 hours. Azo bonds degrade rapidly under strongly acidic (pH < 2) or alkaline (pH > 12) conditions.

- Thermal stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store at 4°C in dark to prevent photodegradation .

Advanced: How can response surface methodology (RSM) optimize reaction conditions for synthesizing this compound?

Answer:

RSM (e.g., Central Composite Design) identifies optimal parameters:

- Variables: Reaction time (X₁), temperature (X₂), molar ratio (X₃).

- Response: Yield (%) or purity.

Example model:

Yield = 78.3 + 2.1X₁ + 1.5X₂ – 0.9X₁²

Validation runs at predicted optima (e.g., 6 hours, 60°C, 1:1.2 ratio) yield >85% with <5% error . Contour plots (Fig. 4–5 in ) illustrate interactions between variables.

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies (e.g., unexpected NMR shifts or FTIR peaks) may arise from tautomerism (azo ↔ hydrazone forms) or solvent effects. Strategies:

- Multi-technique validation: Cross-check with HRMS (exact mass ± 0.001 Da) and X-ray crystallography.

- Computational modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09) .

- Variable pH studies: Azo/hydrazone equilibrium shifts at pH 7–9, altering spectral profiles .

Advanced: What experimental designs are effective for studying microbial degradation of this compound?

Answer:

Use immobilized microbial cultures (e.g., Acinetobacter sp.) with factorial designs:

- Key variables: pH (5–9), temperature (20–40°C), glucose concentration (0–2 g/L).

- Results: Optimal degradation at pH 7.1, 27.8°C, 0 g/L glucose (38.45 mg/L/hr rate; 103% model accuracy) .

- Analytical method: HPLC with UV detection (retention time ~6.2 min; LOD 0.1 µg/mL) .

Basic: What are the environmental implications of this compound in aqueous systems?

Answer:

Environmental persistence studies require:

- Biodegradation assays: OECD 301F protocol (28-day incubation; <20% degradation indicates recalcitrance).

- Adsorption studies: Batch reactors with activated carbon or eggshell powder (e.g., 85% removal at 50 mg/L initial concentration) .

- Toxicity screening: Daphnia magna EC50 > 10 mg/L indicates moderate aquatic toxicity .

Advanced: How to address batch-to-batch variability in synthesis?

Answer:

Implement Quality-by-Design (QbD) principles:

- Critical quality attributes (CQAs): Purity (>98%), azo bond integrity.

- Process controls: In-line FTIR for real-time monitoring of diazo coupling.

- Statistical process control (SPC): Use control charts (X-bar and R) to track yield variability (±2% acceptable) .

Advanced: What role does this compound play in supramolecular chemistry?

Answer:

The azo-pyridyl group enables host-guest interactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.